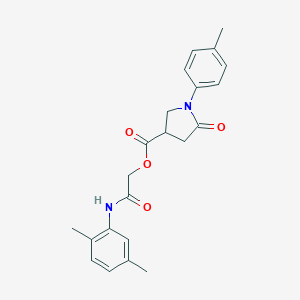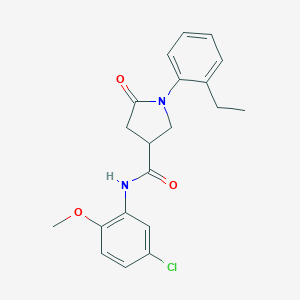
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as DMAPA-PMP and is a derivative of pyrrolidinecarboxylate.
Mécanisme D'action
The mechanism of action of DMAPA-PMP is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, DMAPA-PMP has been shown to disrupt bacterial cell membranes, leading to their death.
Biochemical and Physiological Effects:
DMAPA-PMP has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In bacterial cells, DMAPA-PMP disrupts the cell membrane, leading to cell death. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMAPA-PMP is its potent antitumor activity, making it a promising candidate for the development of new cancer treatments. Additionally, this compound has a broad spectrum of antimicrobial activity, making it a potential treatment for a variety of infectious diseases. However, the synthesis of DMAPA-PMP is complex and requires careful handling and precise reaction conditions, which can be a limitation for lab experiments.
Orientations Futures
There are several future directions for the study of DMAPA-PMP. One area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of DMAPA-PMP and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis of this compound to improve its yield and purity.
Méthodes De Synthèse
DMAPA-PMP can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylaniline with ethyl oxalyl chloride to form 2-(2,5-dimethylanilino) ethyl oxalate. This intermediate compound is then reacted with 4-methylbenzylamine to form the final product, DMAPA-PMP. The synthesis of this compound requires careful handling and precise reaction conditions to ensure a high yield and purity.
Applications De Recherche Scientifique
DMAPA-PMP has been extensively studied for its potential applications in the field of medicine, particularly in the development of new drugs. This compound has been shown to exhibit potent antitumor activity and has been studied as a potential treatment for various types of cancer. Additionally, DMAPA-PMP has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
Propriétés
Nom du produit |
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Formule moléculaire |
C22H24N2O4 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-14-5-8-18(9-6-14)24-12-17(11-21(24)26)22(27)28-13-20(25)23-19-10-15(2)4-7-16(19)3/h4-10,17H,11-13H2,1-3H3,(H,23,25) |
Clé InChI |
MNUYZLRIZVDOPR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)C)C |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)
![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)








![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)


